Dimethyl trans-3-Hexenedioate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 222824. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

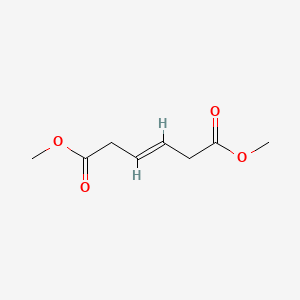

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dimethyl (E)-hex-3-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-11-7(9)5-3-4-6-8(10)12-2/h3-4H,5-6H2,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPSQPCGPYWRIPB-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC=CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C/C=C/CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001347459 | |

| Record name | Dimethyl (E)-hex-3-enedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25126-93-6 | |

| Record name | 25126-93-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222824 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyl (E)-hex-3-enedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Dimethyl trans-3-Hexenedioate: Synthesis, Properties, and Applications

Introduction

Dimethyl trans-3-hexenedioate, also known as trans-3-hexenedioic acid dimethyl ester, is a valuable unsaturated ester in organic synthesis.[1][2] Its linear six-carbon backbone, featuring a trans-configured double bond and terminal methyl ester functionalities, makes it a versatile building block for a variety of chemical transformations and polymerizations. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of this compound, tailored for researchers, scientists, and professionals in drug development and materials science.

Strategic Synthesis of this compound

The stereoselective synthesis of the trans-alkene is a critical consideration. Several robust methodologies can be employed, with the Horner-Wadsworth-Emmons and Wittig reactions being particularly prominent.

Horner-Wadsworth-Emmons (HWE) Reaction: The Preferred Route to trans-Olefins

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes, strongly favoring the formation of the (E)-isomer, which corresponds to the trans configuration.[3][4] This method offers significant advantages over the classical Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions and the straightforward removal of the water-soluble phosphate byproduct.[3][5]

The reaction proceeds via the nucleophilic addition of a stabilized phosphonate carbanion to an aldehyde or ketone.[3] The stereochemical outcome is largely determined by the thermodynamic stability of the intermediates, which favors the formation of the trans-alkene.[4][5]

Caption: Horner-Wadsworth-Emmons (HWE) Reaction Workflow.

-

Preparation of the Phosphonate Carbanion: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add triethyl phosphonoacetate (1.0 eq) dropwise via the dropping funnel. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate carbanion.

-

Reaction with the Aldehyde: Cool the solution of the phosphonate carbanion back to 0 °C. Add a solution of methyl 3-oxopropanoate (1.05 eq) in anhydrous THF dropwise.

-

Reaction Monitoring and Workup: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

The Wittig Reaction: A Classic Alternative

The Wittig reaction provides another viable route for the synthesis of alkenes from aldehydes or ketones using a phosphonium ylide (Wittig reagent).[6][7] While highly versatile, the stereoselectivity of the Wittig reaction is dependent on the nature of the ylide. Stabilized ylides, such as the one required for this synthesis, generally favor the formation of the (E)-alkene.[8]

The reaction mechanism involves the formation of a betaine intermediate which then collapses to an oxaphosphetane, subsequently decomposing to the desired alkene and triphenylphosphine oxide.[6]

Caption: Wittig Reaction Workflow for Alkene Synthesis.

-

Ylide Generation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend (carbomethoxymethyl)triphenylphosphonium bromide (1.0 eq) in anhydrous THF. Cool the suspension to 0 °C and add a strong base such as n-butyllithium (1.0 eq) dropwise. Stir the resulting deep red or orange solution for 30 minutes at 0 °C.

-

Reaction with Aldehyde: Add a solution of methyl 3-oxopropanoate (1.1 eq) in anhydrous THF to the ylide solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

-

Workup and Purification: Quench the reaction with water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate in vacuo. The major byproduct, triphenylphosphine oxide, can be partially removed by precipitation from a minimal amount of cold diethyl ether or by chromatography. Further purification by flash column chromatography on silica gel will yield the desired product.

Ring-Closing Metathesis (RCM): An Alternative Strategy

Ring-closing metathesis (RCM) is a powerful reaction for the formation of cyclic alkenes, catalyzed by transition metal complexes, most notably those based on ruthenium, such as Grubbs' catalysts.[9][10] While not a direct synthesis of the acyclic this compound, RCM can be employed to synthesize cyclic precursors which can then be further transformed.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective application.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂O₄ | [1][11] |

| Molecular Weight | 172.18 g/mol | [1][2] |

| Appearance | White or colorless to light yellow powder, lump, or clear liquid.[1] Pale brown oil.[2] | [1][2] |

| Melting Point | 17 °C | [2][12] |

| Boiling Point | 125 °C at 2 mmHg | [2][12] |

| Density | 1.1 g/cm³ | [2][12] |

| Refractive Index | 1.4470 to 1.4500 | [2][12] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol.[2][12] | [2][12] |

| Purity | >98.0% (GC) | [1] |

Spectroscopic Characterization

Spectroscopic data is crucial for confirming the structure and purity of the synthesized compound.

-

¹H NMR (in CDCl₃):

-

δ 5.69-5.71 ppm (m, 2H, -CH=CH-)

-

δ 3.68 ppm (s, 6H, 2 x -OCH₃)

-

δ 3.10 ppm (d, 4H, 2 x -CH₂-)[13]

-

-

¹³C NMR: Spectral data is available for detailed structural confirmation.[14]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorptions for the C=O of the ester groups (around 1730 cm⁻¹), the C=C of the alkene (around 1650 cm⁻¹), and C-O stretching.[14]

-

Mass Spectrometry (MS): Mass spectral data can be used to confirm the molecular weight.[14]

Applications in Research and Industry

This compound serves as a valuable intermediate in several fields.

-

Organic Synthesis: It is a versatile building block for the synthesis of more complex organic molecules and is particularly useful in the pharmaceutical industry as an intermediate for drug development.[2][12]

-

Polymer Chemistry: The presence of two ester groups and a double bond makes it a suitable monomer for the synthesis of unsaturated polyesters.[15][16] These polymers can have applications in coatings, resins, and other materials where the alkene functionality can be used for subsequent cross-linking or functionalization.[15]

-

Fragrance Industry: While direct application as a fragrance may be limited, related cyclic diesters are used as perfuming ingredients.[17] The structural motif of this compound can be found in precursors to fragrance molecules.[18][19][20]

Safety and Handling

Proper safety precautions are essential when handling any chemical compound.

-

General Handling: Handle in accordance with good industrial hygiene and safety practices.[21][22] Use in a well-ventilated area and avoid contact with skin, eyes, and clothing.[21][23] Avoid ingestion and inhalation.[21]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[23]

-

Fire Safety: The compound has a flash point of 17 °C.[2][12] Keep away from heat, sparks, open flames, and other ignition sources.[22][24] Use water spray, carbon dioxide, dry chemical, or alcohol-resistant foam for extinguishing fires.[21][23]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[21][23]

-

Disposal: Dispose of waste material in accordance with national and local regulations.[22]

Conclusion

This compound is a synthetically accessible and highly useful diester. The Horner-Wadsworth-Emmons reaction stands out as the most reliable method for its stereoselective synthesis, providing high yields of the desired trans-isomer. Its well-defined physicochemical and spectroscopic properties, coupled with its utility as a monomer and synthetic intermediate, ensure its continued importance in both academic research and industrial applications, from materials science to the synthesis of fine chemicals.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Cas 25126-93-6,TRANS-3-HEXENEDIOIC ACID DIMETHYL ESTER | lookchem [lookchem.com]

- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 5. Wittig-Horner Reaction [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Wittig reaction - Wikipedia [en.wikipedia.org]

- 8. Wittig Reaction [organic-chemistry.org]

- 9. Ring Closing Metathesis [organic-chemistry.org]

- 10. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 11. scbt.com [scbt.com]

- 12. TRANS-3-HEXENEDIOIC ACID DIMETHYL ESTER | 25126-93-6 [chemicalbook.com]

- 13. TRANS-3-HEXENEDIOIC ACID DIMETHYL ESTER(25126-93-6) 1H NMR spectrum [chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

- 15. Enzymatic Synthesis of Muconic Acid-Based Polymers: Trans, Trans-Dimethyl Muconate and Trans, β-Dimethyl Hydromuconate [mdpi.com]

- 16. research.rug.nl [research.rug.nl]

- 17. EP0694605B1 - Cyclic diester and its use as perfuming ingredient - Google Patents [patents.google.com]

- 18. Synthesis of Cyclic Fragrances via Transformations of Alkenes, Alkynes and Enynes: Strategies and Recent Progress - PMC [pmc.ncbi.nlm.nih.gov]

- 19. US9453182B1 - Dimethylcyclohexen-als and their use in perfume compositions - Google Patents [patents.google.com]

- 20. Fragrance material review on 1-(2,4-dimethyl-3-cyclohexenyl)-2,2-dimethylpropan-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. fishersci.com [fishersci.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 24. solgroup.com [solgroup.com]

A Comprehensive Spectroscopic Guide to Dimethyl trans-3-Hexenedioate

This technical guide provides an in-depth analysis of the spectroscopic data for Dimethyl trans-3-Hexenedioate, a valuable building block in organic synthesis. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural elucidation of this molecule. This guide is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for chemical characterization.

Introduction to this compound

This compound is an unsaturated aliphatic diester with the chemical formula C₈H₁₂O₄ and a molecular weight of 172.18 g/mol .[1] Its structure, characterized by a central carbon-carbon double bond in the trans configuration and two methyl ester functionalities at the termini, makes it a versatile precursor in various chemical transformations. Accurate and comprehensive spectroscopic characterization is paramount for confirming its identity, purity, and for understanding its reactivity in subsequent chemical reactions. This guide will delve into the key spectroscopic signatures of this compound.

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by three distinct signals, consistent with the molecule's symmetry.

Experimental Protocol:

A typical ¹H NMR spectrum is acquired by dissolving 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice as it is a common solvent for nonpolar to moderately polar organic compounds and its residual proton signal at 7.26 ppm does not interfere with the signals of the analyte. The spectrum is recorded on a 300 MHz or higher field spectrometer, with tetramethylsilane (TMS) used as an internal standard (0 ppm).

Data Interpretation and Summary:

The ¹H NMR spectrum displays the following key signals:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.70 | Multiplet | 2H | Olefinic Protons (-CH=CH-) |

| ~3.69 | Singlet | 6H | Methyl Protons (-OCH₃) |

| ~3.11 | Multiplet | 4H | Methylene Protons (-CH₂-) |

-

Olefinic Protons (~5.70 ppm): The protons on the double bond appear as a multiplet in the downfield region due to the deshielding effect of the π-system. The trans configuration results in a large coupling constant between these two protons.

-

Methyl Protons (~3.69 ppm): The six protons of the two equivalent methyl ester groups appear as a sharp singlet, as there are no adjacent protons to cause splitting. Their chemical shift is characteristic of protons on a carbon attached to an oxygen atom.

-

Methylene Protons (~3.11 ppm): The four protons of the two equivalent methylene groups adjacent to the double bond and the carbonyl group appear as a multiplet. These protons are coupled to the olefinic protons.

Caption: ¹H NMR Correlation Diagram

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the symmetry of this compound, only four distinct carbon signals are expected.

Experimental Protocol:

For a ¹³C NMR spectrum, a more concentrated sample (20-50 mg in ~0.6 mL of CDCl₃) is typically required due to the lower natural abundance of the ¹³C isotope. The spectrum is acquired on a spectrometer operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz ¹H instrument) with proton decoupling to simplify the spectrum to single lines for each unique carbon.

Data Interpretation and Summary:

The proton-decoupled ¹³C NMR spectrum will show the following signals:

| Chemical Shift (ppm) | Assignment |

| ~172 | Carbonyl Carbon (C=O) |

| ~125 | Olefinic Carbon (-CH=CH-) |

| ~51 | Methyl Carbon (-OCH₃) |

| ~33 | Methylene Carbon (-CH₂-) |

-

Carbonyl Carbon (~172 ppm): The carbon atoms of the two equivalent ester carbonyl groups are highly deshielded and appear at the lowest field.

-

Olefinic Carbon (~125 ppm): The two equivalent carbon atoms of the double bond appear in the characteristic region for sp² hybridized carbons.

-

Methyl Carbon (~51 ppm): The carbon atoms of the two equivalent methyl groups are observed in the typical range for sp³ hybridized carbons attached to an oxygen atom.

-

Methylene Carbon (~33 ppm): The two equivalent methylene carbons appear at a chemical shift consistent with an sp³ hybridized carbon adjacent to both a double bond and a carbonyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Experimental Protocol:

For a liquid sample like this compound, the IR spectrum is conveniently obtained as a neat thin film. A drop of the liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates, which are transparent to IR radiation. The plates are then mounted in the spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

Data Interpretation and Summary:

The IR spectrum of this compound exhibits several characteristic absorption bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2950 | C-H stretch | Aliphatic (sp³) |

| ~1735 | C=O stretch | Ester |

| ~1650 | C=C stretch | Alkene |

| ~1200 | C-O stretch | Ester |

| ~970 | C-H bend (out-of-plane) | trans-Alkene |

-

C=O Stretch (~1735 cm⁻¹): A strong, sharp absorption band in this region is indicative of the ester carbonyl group.

-

trans-Alkene C-H Bend (~970 cm⁻¹): A distinct, often sharp, absorption band around 970 cm⁻¹ is a hallmark of a trans-disubstituted double bond, arising from the out-of-plane C-H bending vibration. This is a key diagnostic peak for confirming the stereochemistry of the double bond.

-

C=C Stretch (~1650 cm⁻¹): A medium to weak absorption corresponding to the carbon-carbon double bond stretch is expected.

-

C-O Stretch (~1200 cm⁻¹): A strong absorption band associated with the C-O single bond stretching of the ester functionality.

-

C-H Stretch (~2950 cm⁻¹): Absorption bands corresponding to the stretching vibrations of the sp³ hybridized C-H bonds of the methyl and methylene groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its structural elucidation.

Experimental Protocol:

A common method for analyzing a volatile compound like this compound is gas chromatography-mass spectrometry (GC-MS). The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z).

Data Interpretation and Summary:

The mass spectrum of this compound will show the following key features:

| m/z | Ion |

| 172 | [M]⁺ (Molecular Ion) |

| 141 | [M - OCH₃]⁺ |

| 113 | [M - COOCH₃]⁺ |

-

Molecular Ion ([M]⁺, m/z 172): The peak corresponding to the intact molecule with one electron removed. Its presence confirms the molecular weight of the compound.[1]

-

[M - OCH₃]⁺ (m/z 141): A significant fragment resulting from the loss of a methoxy radical from the molecular ion.

-

[M - COOCH₃]⁺ (m/z 113): A fragment corresponding to the loss of a carbomethoxy radical.

The fragmentation pattern is consistent with the structure of a methyl ester, where cleavage of the bonds adjacent to the carbonyl group is common.

Caption: Key Fragmentation Pathways in Mass Spectrometry

Conclusion

The collective spectroscopic data from NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the symmetry of the molecule. The IR spectrum clearly identifies the key functional groups, notably the ester and the trans-alkene. Finally, mass spectrometry confirms the molecular weight and provides a fragmentation pattern consistent with the proposed structure. This detailed spectroscopic analysis serves as a reliable reference for scientists working with this important chemical intermediate.

References

An In-depth Technical Guide to trans-3-Hexenedioic Acid Dimethyl Ester (CAS: 25126-93-6)

This guide provides a comprehensive technical overview of trans-3-Hexenedioic Acid Dimethyl Ester, a versatile bifunctional molecule. Intended for researchers, chemists, and professionals in drug development and materials science, this document synthesizes critical data on its properties, synthesis, and applications, grounded in established scientific literature and technical data.

Introduction: A Versatile Unsaturated Diester

trans-3-Hexenedioic Acid Dimethyl Ester, also known as Dimethyl trans-3-Hexenedioate, is an organic compound with the CAS number 25126-93-6.[1] It is a C8 aliphatic ester characterized by a carbon-carbon double bond in the trans-configuration centrally located along its six-carbon backbone, with methyl ester groups at both termini. This unique structure imparts a degree of rigidity and defined stereochemistry, making it a valuable intermediate and building block in organic synthesis.[1] Its utility spans various sectors, including the pharmaceutical, chemical, and flavor and fragrance industries.[1] The presence of two reactive ester functionalities, coupled with the potential for reactions at the double bond, allows for its use in the synthesis of a diverse array of more complex molecules and polymers.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in a laboratory or industrial setting.

Physical and Chemical Properties

trans-3-Hexenedioic Acid Dimethyl Ester is typically encountered as a clear, colorless to pale yellow or brown liquid or oil at room temperature.[2][3][4] Key quantitative data are summarized in the table below for ease of reference.

| Property | Value | Source(s) |

| CAS Number | 25126-93-6 | [1][2][5] |

| Molecular Formula | C₈H₁₂O₄ | [1][2][5] |

| Molecular Weight | 172.18 g/mol | [1][2] |

| Melting Point | 17°C | [1][3][4] |

| Boiling Point | 125°C at 2 mmHg (1.9 kPa) | [1][3][4] |

| Density | 1.1 g/cm³ | [1][4] |

| Refractive Index | 1.4470 to 1.4500 | [1] |

| Flash Point | 17°C | [1][4] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, Methanol | [1][4] |

| Appearance | White or Colorless to Light yellow powder to lump to clear liquid; Pale Brown Oil | [2] |

Chemical Structure

The structure of trans-3-Hexenedioic Acid Dimethyl Ester is defined by its (E)-alkene geometry, which influences its packing in the solid state and its conformational preferences in solution.

Caption: Chemical structure of trans-3-Hexenedioic Acid Dimethyl Ester.

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and quality control of the compound. Public databases confirm the availability of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule.[6][7][8]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl ester protons (a singlet), the allylic methylene protons (a multiplet), and the vinylic protons (a multiplet). The large coupling constant between the vinylic protons is characteristic of the trans configuration.

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbons of the ester groups, the sp² hybridized carbons of the double bond, the sp³ hybridized carbons of the methylene groups, and the methyl carbons.[2]

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong C=O stretching band for the ester groups, a C=C stretching band for the alkene, and C-O stretching bands.[2]

-

Mass Spectrometry: The mass spectrum provides information on the molecular weight and fragmentation pattern, which can be used to confirm the structure.

Synthesis Strategies

trans-3-Hexenedioic Acid Dimethyl Ester is primarily a synthetic compound. While specific, detailed industrial synthesis routes are often proprietary, a logical and common laboratory-scale approach involves the esterification of the corresponding dicarboxylic acid, trans-3-Hexenedioic acid. A promising green chemistry approach involves the electrochemical hydrogenation of biologically-derived cis,cis-muconic acid to produce trans-3-hexenedioic acid, which can then be esterified.[9]

Proposed Synthesis Workflow

The following workflow outlines a potential two-step synthesis beginning from a bio-based precursor. This approach is advantageous as it integrates renewable feedstocks with efficient chemical transformations.

References

- 1. Cas 25126-93-6,TRANS-3-HEXENEDIOIC ACID DIMETHYL ESTER | lookchem [lookchem.com]

- 2. Page loading... [guidechem.com]

- 3. CAS#:25126-93-6 | 3-Hexenedioic acid,1,6-dimethyl ester, (3E) | Chemsrc [chemsrc.com]

- 4. chembk.com [chembk.com]

- 5. Trans-3-hexenedioic acid dimethyl ester | CymitQuimica [cymitquimica.com]

- 6. spectrabase.com [spectrabase.com]

- 7. TRANS-3-HEXENEDIOIC ACID DIMETHYL ESTER(25126-93-6) 1H NMR spectrum [chemicalbook.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. Electrochemical hydrogenation of bioprivileged cis,cis-muconic acid to trans-3-hexenedioic acid: from lab synthesis to bench-scale production and beyond - Green Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physical Properties of Dimethyl trans-3-Hexenedioate

For Researchers, Scientists, and Drug Development Professionals

Introduction to Dimethyl trans-3-Hexenedioate

This compound, with the CAS Registry Number 25126-93-6, is a dicarboxylic acid ester.[1][2][3] Its molecular structure, characterized by a six-carbon chain with a trans-configured double bond at the third position and methyl ester groups at both ends, imparts specific chemical reactivity and physical characteristics that are of interest in various synthetic applications. The molecular formula of this compound is C₈H₁₂O₄, and it has a molecular weight of 172.18 g/mol .[1][2][4] Understanding its fundamental physical properties, such as melting and boiling points, is a critical first step in its handling, characterization, and utilization in complex synthetic pathways.

Core Physical Properties

The physical state and thermal behavior of a compound are dictated by its intermolecular forces, which are in turn governed by its molecular structure. For this compound, the presence of polar ester groups and the overall molecular symmetry are key determinants of its physical properties.

Data Summary

The following table summarizes the key physical properties of this compound based on available data.

| Property | Value | Conditions | Source(s) |

| Melting Point | 17 °C | Atmospheric Pressure | [5] |

| Boiling Point | 125 °C | 14.3 mmHg | [4][5] |

| Appearance | White or Colorless to Light yellow powder to lump to clear liquid | Ambient | [1][5] |

| Physical State | Liquid | at 20 °C | [5][6] |

| Molecular Formula | C₈H₁₂O₄ | - | [1][2] |

| Molecular Weight | 172.18 g/mol | - | [2][4] |

Experimental Determination of Physical Properties

To ensure the identity and purity of a batch of this compound, experimental determination of its melting and boiling points is a standard and essential procedure. The following protocols outline the principles and steps for these measurements.

Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions to a liquid. For a pure substance, this transition occurs over a narrow temperature range. The sharpness of the melting point is a reliable indicator of purity.

Methodology: Capillary Melting Point Apparatus

-

Sample Preparation: A small amount of solid this compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.

-

Heating Rate: The sample is heated at a controlled rate. An initial rapid heating can be used to approach the expected melting point, followed by a slower rate (1-2 °C per minute) as the melting point is neared.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. Since boiling points are pressure-dependent, it is crucial to record the pressure at which the measurement is taken. For substances that may decompose at their atmospheric boiling point, determination at reduced pressure is a common practice.

Methodology: Distillation

-

Apparatus Setup: A small-scale distillation apparatus is assembled, consisting of a distillation flask, a condenser, a receiving flask, and a thermometer placed at the vapor outlet to the condenser.

-

Sample Introduction: A sample of this compound is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated. As the liquid boils, the vapor travels up into the condenser.

-

Temperature Reading: The temperature is recorded when the vapor temperature stabilizes, and a steady stream of condensate is observed. This stable temperature is the boiling point at the recorded atmospheric pressure.

Methodology: Boiling Point at Reduced Pressure

For this compound, the reported boiling point is at a reduced pressure of 14.3 mmHg.

-

Apparatus Setup: A vacuum distillation apparatus is used. This is similar to a standard distillation setup but includes a connection to a vacuum pump and a manometer to measure the pressure.

-

Procedure: The system is evacuated to the desired pressure (14.3 mmHg). The sample is then heated, and the temperature at which it boils and distills under this reduced pressure is recorded as the boiling point.

Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental characterization of the physical properties of this compound.

Caption: Experimental workflow for determining the melting and boiling points of this compound.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. This compound | 25126-93-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. This compound | 25126-93-6 | TCI EUROPE N.V. [tcichemicals.com]

Solubility of "Dimethyl trans-3-Hexenedioate" in common organic solvents

An In-Depth Technical Guide to the Solubility of Dimethyl trans-3-Hexenedioate in Common Organic Solvents

Authored by: Gemini, Senior Application Scientist

Introduction and Strategic Importance

This compound (CAS: 25126-93-6) is a diester that serves as a versatile building block in organic synthesis.[1][2] Its utility in the development of novel polymers, specialty chemicals, and pharmaceutical intermediates makes a thorough understanding of its physical properties essential. Among these, solubility is a critical parameter that dictates its handling, reaction conditions, purification strategies (like recrystallization and extraction), and formulation.[3][4] In drug development, solubility directly influences bioavailability and the feasibility of liquid formulations.[3]

This guide provides a comprehensive overview of the solubility characteristics of this compound. It begins by examining the molecule's physicochemical properties and the fundamental principles governing its solubility. We then present known qualitative solubility data and provide detailed, field-proven experimental protocols for researchers to quantitatively determine its solubility in solvents of interest. The objective is to equip scientists and professionals with the theoretical knowledge and practical methodologies required to effectively utilize this compound in their work.

Physicochemical Profile of this compound

Understanding a molecule's structure is the first step in predicting its solubility.[4] The behavior of this compound in various solvents is a direct consequence of its molecular features.

Molecular Structure:

-

Key Functional Groups: The molecule contains two ester groups (-COOCH₃) and a nonpolar hydrocarbon backbone with a central carbon-carbon double bond (C=C).

-

Polarity Analysis: The ester groups are polar due to the electronegative oxygen atoms, creating dipole moments. They can act as hydrogen bond acceptors.[7] However, the C₈ hydrocarbon chain is nonpolar. This dual nature—possessing both polar and nonpolar regions—classifies this compound as a molecule of intermediate polarity. Its overall solubility will be a balance between these competing characteristics.

| Property | Value / Description | Source(s) |

| CAS Number | 25126-93-6 | [1][5][6] |

| Molecular Formula | C₈H₁₂O₄ | [1][5][6] |

| Molecular Weight | 172.18 g/mol | [1][5][6] |

| Appearance | White or Colorless to Light yellow/Pale Brown liquid, oil, or lump | [1][2][5][8] |

| Boiling Point | 125°C at 2 mmHg | [1][2] |

| Density | ~1.1 g/cm³ | [1][2] |

Theoretical Principles of Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like".[9][10][11][12] This means that substances with similar intermolecular forces and polarity tend to be miscible.[10] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new, favorable solute-solvent interactions.[4][13]

-

Polar Solvents (e.g., Methanol, Water): These solvents have strong dipole-dipole interactions and, if they contain O-H or N-H bonds, strong hydrogen bonding capabilities.[14][15] Polar molecules like this compound can interact with polar solvents via their ester groups. However, the nonpolar hydrocarbon backbone can limit solubility, especially in highly polar solvents like water.[13]

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents are characterized by weak London dispersion forces. The nonpolar hydrocarbon portion of this compound will interact favorably with these solvents. However, the polar ester groups may be less effectively solvated, potentially limiting solubility compared to solvents of intermediate polarity.

-

Intermediate Polarity Solvents (e.g., Dichloromethane, Ethyl Acetate): These solvents offer a balance, capable of engaging in dipole-dipole interactions with the ester groups while also effectively solvating the hydrocarbon chain. It is often in these solvents that molecules with both polar and nonpolar features exhibit the highest solubility.

The logical relationship for predicting solubility based on these principles is visualized below.

Caption: Predicting solubility based on intermolecular forces.

Experimental Solubility Data

Quantitative solubility data for this compound is not widely published. However, qualitative assessments from chemical suppliers provide a valuable starting point.

| Solvent | Solvent Class | Reported Solubility | Source(s) |

| Methanol | Polar Protic | Soluble | [1][2] |

| Chloroform | Intermediate Polarity | Soluble | [1][2] |

| Dichloromethane | Intermediate Polarity | Soluble | [1][2] |

| Ethyl Acetate | Intermediate Polarity | Soluble | [1][2] |

Scientist's Note: The term "soluble" is qualitative. For rigorous scientific and development work, a quantitative value (e.g., in g/100 mL or mg/mL) is required. The following protocols are designed to generate this precise data.

Protocols for Quantitative Solubility Determination

The most reliable and widely used technique for determining the thermodynamic solubility of a compound is the Shake-Flask Method , followed by a quantitative analysis of the saturated solution.[16] We present a detailed protocol using gravimetric analysis, a robust and accessible method that does not require complex instrumentation.[17]

Workflow for Gravimetric Solubility Determination

The overall process involves creating a saturated solution, separating the dissolved solute from the excess solid, and accurately measuring the mass of the solute in a known volume or mass of the solvent.

Caption: Experimental workflow for the Shake-Flask/Gravimetric method.

Detailed Step-by-Step Protocol

This protocol describes the determination of solubility in a single solvent at a controlled temperature.

Materials:

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance (readable to 0.1 mg)

-

Scintillation vials or sealed flasks (e.g., 20 mL)

-

Orbital shaker with temperature control (or water bath)

-

Syringe filters (PTFE, 0.22 µm) and syringes

-

Pre-weighed (tared) evaporating dishes or vials

-

Volumetric pipettes and bulbs

-

Vacuum oven or desiccator

Methodology:

-

Preparation of Saturated Solution:

-

Add approximately 5 mL of the chosen solvent to a scintillation vial.

-

Add an excess of this compound to the vial. An excess is visually confirmed by the presence of undissolved material at the bottom of the vial.

-

Rationale: Adding excess solute ensures that the solution reaches its maximum saturation point at the given temperature.[18][19]

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation (e.g., 150 rpm).

-

Allow the mixture to equilibrate for at least 24 hours. For new systems, it is advisable to test multiple time points (e.g., 24, 48, 72 hours) to confirm that equilibrium has been reached (i.e., the measured solubility does not change over time).

-

Rationale: Solubility is an equilibrium property. Sufficient time and agitation are required to ensure the dissolution process has reached a steady state.[19] Temperature control is critical as solubility is highly temperature-dependent.[20]

-

-

Sample Separation:

-

Remove the vial from the shaker and let it stand undisturbed for at least 1 hour to allow the excess solid to settle.

-

Carefully draw the supernatant (the clear liquid phase) into a syringe.

-

Attach a 0.22 µm syringe filter to the syringe and dispense the clear, saturated solution into a clean, dry vial.

-

Rationale: The solid phase must be completely removed to ensure that the analyzed sample contains only the dissolved solute. Filtration is a reliable method for this separation.[17]

-

-

Gravimetric Analysis:

-

Using a volumetric pipette, transfer a precise volume (e.g., 2.00 mL) of the filtered saturated solution into a pre-weighed (tared) evaporating dish. Record the weight of the dish as W₁.

-

Weigh the dish containing the solution. Record this weight as W₂. The mass of the solution is W₂ - W₁.

-

Place the dish in a vacuum oven at a moderate temperature (e.g., 40-50°C) until all the solvent has evaporated.

-

Rationale: Using a volatile solvent requires careful handling to avoid evaporation before weighing. A vacuum oven allows for efficient solvent removal at a lower temperature, preventing potential degradation of the solute.

-

Once dry, place the dish in a desiccator to cool to room temperature, then weigh it. Repeat the drying and weighing process until a constant weight is achieved. Record the final weight as W₃.

-

-

Calculation:

-

Mass of Solute: m_solute = W₃ - W₁

-

Mass of Solvent: m_solvent = (W₂ - W₁) - (W₃ - W₁)

-

Solubility ( g/100 g solvent): Solubility = (m_solute / m_solvent) * 100

-

Conclusion

This compound is a compound of intermediate polarity, a characteristic that dictates its solubility profile. Qualitative data indicates its solubility in common polar and intermediate polarity organic solvents like methanol, dichloromethane, and ethyl acetate.[1][2] The fundamental principle of "like dissolves like" provides a robust framework for predicting its behavior in untested solvents.[10][12] For researchers requiring precise quantitative data for process design, reaction optimization, or formulation, the Shake-Flask method coupled with gravimetric analysis offers a reliable and accessible experimental pathway. By combining theoretical understanding with rigorous experimental practice as outlined in this guide, scientists can effectively harness the full potential of this compound in their research and development endeavors.

References

- 1. Cas 25126-93-6,TRANS-3-HEXENEDIOIC ACID DIMETHYL ESTER | lookchem [lookchem.com]

- 2. TRANS-3-HEXENEDIOIC ACID DIMETHYL ESTER | 25126-93-6 [chemicalbook.com]

- 3. pharmacyjournal.info [pharmacyjournal.info]

- 4. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. scbt.com [scbt.com]

- 7. youtube.com [youtube.com]

- 8. This compound | 25126-93-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. Explain the solubility rule "like dissolves like" in terms of intermolecular forces that exist in solutions, [allen.in]

- 10. Khan Academy [khanacademy.org]

- 11. quora.com [quora.com]

- 12. Khan Academy [khanacademy.org]

- 13. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 14. How do hydrogen bonds affect solubility class 11 chemistry CBSE [vedantu.com]

- 15. How do hydrogen bonds affect solubility? - askIITians [askiitians.com]

- 16. scispace.com [scispace.com]

- 17. solubilityofthings.com [solubilityofthings.com]

- 18. uomus.edu.iq [uomus.edu.iq]

- 19. lup.lub.lu.se [lup.lub.lu.se]

- 20. teachy.ai [teachy.ai]

"Dimethyl trans-3-Hexenedioate" as a building block in organic synthesis

An In-Depth Technical Guide to Dimethyl trans-3-Hexenedioate: A Versatile Building Block in Organic Synthesis

Introduction: Unveiling a C6 Workhorse

This compound, also known as trans-3-hexenedioic acid dimethyl ester, is a C8 aliphatic ester characterized by a centrally located carbon-carbon double bond in the trans configuration.[1][2][3] This seemingly simple structure belies a significant versatility in organic synthesis. Its three key functional components—two terminal ester groups and a reactive internal alkene—provide multiple handles for chemical transformation, establishing it as a valuable building block for researchers and drug development professionals. This guide provides a technical overview of its synthesis, core reactivity, and strategic applications, grounded in established chemical principles.

Chemical Identity and Physicochemical Properties

The molecule's identity is defined by its specific arrangement of atoms and functional groups. Its properties, summarized in the table below, dictate the experimental conditions required for its use.

| Property | Value | Reference(s) |

| CAS Number | 25126-93-6 | [2][4][5] |

| Molecular Formula | C₈H₁₂O₄ | [1][4] |

| Molecular Weight | 172.18 g/mol | [1][4] |

| Appearance | White or colorless to light yellow powder, lump, or clear liquid | [1][2][6] |

| Purity | >98.0% (GC) | [1][2] |

| Melting Point | 17 °C | [7] |

| Boiling Point | 125 °C @ 14.3 mmHg | [7] |

| Refractive Index | 1.45 | [7] |

| SMILES | COC(=O)C/C=C/CC(=O)OC | [1] |

| InChI Key | CPSQPCGPYWRIPB-ONEGZZNKSA-N | [1] |

Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are readily available for structural confirmation and purity analysis.[8][9]

PART 1: Synthesis and Strategic Preparation

The most common and economically viable route to this compound involves the modification of muconic acid, a bio-based dicarboxylic acid. The synthesis follows a logical two-step sequence: Fischer esterification followed by isomerization.

Synthetic Strategy: From Bio-based Precursor to Refined Building Block

The causality behind this strategy is twofold. First, Fischer esterification is a robust and well-understood method for converting carboxylic acids to methyl esters using methanol under acidic catalysis. Second, the initial product is often a mixture of cis,cis and cis,trans isomers. A subsequent iodine-catalyzed isomerization step is employed to drive the equilibrium towards the thermodynamically more stable trans,trans isomer, which readily precipitates from the solution upon cooling, simplifying purification.[10][11] This approach is highly analogous to the synthesis of the closely related trans,trans-dimethyl muconate.[10][11][12]

Experimental Protocol: Synthesis of this compound

Step A: Esterification of Muconic Acid

-

Suspend muconic acid (1.0 eq) in methanol (approx. 30 mL per gram of acid).

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).

-

Heat the mixture to reflux and maintain for 18-24 hours, monitoring the reaction by TLC or GC-MS until the starting diacid is consumed.

-

Cool the mixture to room temperature and concentrate under reduced pressure to remove the bulk of the methanol.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield the crude dimethyl muconate as a mixture of isomers.

Step B: Isomerization to the trans Isomer

-

Dissolve the crude dimethyl muconate mixture in methanol.

-

Add a catalytic amount of iodine (I₂).

-

Heat the mixture to reflux for 48-72 hours. The progress of isomerization can be monitored by ¹H NMR.

-

Upon completion, cool the reaction mixture in an ice bath. The desired this compound will precipitate as a white solid.

-

Collect the solid by filtration, wash with cold methanol to remove residual iodine and soluble isomers, and dry under vacuum.

Visualization: Synthetic Workflow

Caption: Workflow for the synthesis of this compound.

PART 2: Core Applications in Modern Synthesis

The true value of this compound lies in its application as a versatile intermediate. Its functional groups can be addressed either independently or in concert to construct a wide array of more complex molecular architectures.

Application in Polymer Chemistry: A Monomer for Unsaturated Polyesters

The presence of two ester functionalities makes this compound an ideal candidate as an A-A type monomer for polycondensation reactions with diols (B-B type monomers).

Scientific Principle: The reaction proceeds via transesterification, where the methyl groups of the monomer are displaced by a diol, forming a new ester linkage and releasing methanol as a byproduct. The internal trans-alkene is preserved in the polymer backbone, creating an unsaturated polyester. This unsaturation serves as a valuable site for subsequent cross-linking or functionalization.[10][13] Enzyme catalysis, for instance using Candida antarctica lipase B (CALB), offers a green and highly selective method for this polymerization, preventing side reactions at the double bond.[10][11][13]

Representative Protocol: Enzymatic Polycondensation

-

Charge a reaction vessel with equimolar amounts of this compound and a chosen diol (e.g., 1,8-octanediol).

-

Add an immobilized lipase catalyst (e.g., Novozym 435) and molecular sieves to remove methanol.

-

Heat the mixture (e.g., 85-110 °C) under a nitrogen atmosphere with slow stirring.

-

Apply a stepwise vacuum to facilitate the removal of the methanol byproduct and drive the reaction to completion over 48-72 hours.[11]

-

Dissolve the resulting polymer in a suitable solvent (e.g., chloroform), filter off the enzyme and molecular sieves, and concentrate to isolate the unsaturated polyester.

Caption: Polycondensation to form unsaturated polyesters.

Application in Cycloaddition Reactions: An Activated Dienophile

The double bond in this compound is electron-deficient due to the conjugation with the two electron-withdrawing ester groups. This makes it an excellent dienophile for [4+2] cycloaddition reactions, most notably the Diels-Alder reaction.[14]

Scientific Principle: In a Diels-Alder reaction, the electron-poor dienophile (this compound) reacts with an electron-rich conjugated diene (e.g., cyclopentadiene) in a concerted, pericyclic fashion to form a six-membered ring.[14] The reaction is highly stereospecific, and the trans geometry of the dienophile is retained in the product. This provides a powerful method for constructing complex cyclic and bicyclic systems with high stereocontrol.

Representative Protocol: Diels-Alder Reaction

-

Dissolve this compound (1.0 eq) in a suitable solvent such as toluene or dichloromethane.

-

Add the diene (e.g., freshly cracked cyclopentadiene, 1.1 eq).

-

The reaction can often proceed at room temperature, but may require mild heating (40-80 °C) to achieve a reasonable rate. Monitor by TLC or GC-MS.

-

Upon completion, remove the solvent and any excess diene under reduced pressure.

-

The resulting cycloadduct can be purified by column chromatography or recrystallization.

Caption: Diels-Alder reaction mechanism.

Application as a Precursor for Ring-Closing Metathesis (RCM)

While not a direct substrate for RCM, this compound is an excellent starting material for creating the necessary diene precursors.

Scientific Principle: Ring-closing metathesis is a powerful, metal-catalyzed reaction that forms cyclic alkenes from acyclic dienes, with the expulsion of a small volatile alkene like ethylene.[15] A synthetic strategy can be devised where the ester groups of this compound are first functionalized with terminal alkenes (e.g., via reduction to the diol followed by etherification with allyl bromide, or via amidation with allylamine). The resulting diene can then undergo RCM using a ruthenium catalyst (e.g., Grubbs' catalyst) to form functionalized macrocycles.[15][16]

Representative Two-Step Protocol:

Step A: Synthesis of Diene Precursor

-

Reduce this compound to the corresponding diol, trans-3-hexene-1,6-diol, using a reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent.

-

React the diol with allyl bromide in the presence of a base like sodium hydride (NaH) to form the diallyl ether derivative.

Step B: Ring-Closing Metathesis

-

Dissolve the diene precursor in a degassed solvent like dichloromethane or toluene at high dilution (e.g., 0.01 M) to favor intramolecular cyclization.

-

Add a solution of a Grubbs-type catalyst (e.g., Grubbs' second-generation catalyst, 1-5 mol%).

-

Heat the reaction to reflux and monitor for the consumption of the starting material.[16][17]

-

Quench the reaction (e.g., with ethyl vinyl ether), concentrate, and purify the resulting cyclic alkene by column chromatography.

Caption: Strategic pathway to macrocycles via RCM.

Conclusion: A Multifaceted Tool for Chemical Innovation

This compound is more than a simple chemical; it is a strategic platform for molecular construction. Its defined stereochemistry, multiple functionalization points, and accessibility from bio-based precursors make it an attractive building block for a diverse range of applications. From creating advanced unsaturated polymers to enabling complex cycloadditions and serving as a precursor for macrocyclization, this C6 diester provides chemists with a reliable and versatile tool to advance research in materials science, drug discovery, and fine chemical synthesis.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 25126-93-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. This compound | 25126-93-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. scbt.com [scbt.com]

- 5. TRANS-3-HEXENEDIOIC ACID DIMETHYL ESTER | 25126-93-6 [chemicalbook.com]

- 6. This compound | 25126-93-6 | TCI EUROPE N.V. [tcichemicals.com]

- 7. This compound | 25126-93-6 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 8. spectrabase.com [spectrabase.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. mdpi.com [mdpi.com]

- 11. research.rug.nl [research.rug.nl]

- 12. researchgate.net [researchgate.net]

- 13. research.rug.nl [research.rug.nl]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 16. Phosphate Tether-Mediated Ring-Closing Metathesis for the Generation of Medium to Large, P-Stereogenic Bicyclo[n.3.1]phosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Double Bond of Dimethyl trans-3-Hexenedioate: A Hub of Reactivity for Synthetic Advancement

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Dimethyl trans-3-hexenedioate, a symmetrical unsaturated diester, presents a fascinating scaffold for chemical exploration. The centrally located carbon-carbon double bond, flanked by two ester functionalities, is not merely a structural feature but a versatile reactive center. This guide provides a comprehensive technical overview of the reactivity of this double bond, offering insights into its electronic nature and steric accessibility. We will delve into key transformations including catalytic hydrogenation, electrophilic additions such as halogenation and epoxidation, and nucleophilic conjugate additions, exemplified by the aza-Michael reaction. This document is designed to serve as a practical resource for researchers in organic synthesis and drug development, providing not only the mechanistic underpinnings of these reactions but also detailed, adaptable experimental protocols.

Introduction: Unveiling the Potential of this compound

This compound (CAS 25126-93-6) is a C8 diester with a molecular weight of 172.18 g/mol and the chemical formula C₈H₁₂O₄.[1][2][3] Its structure is characterized by a trans-configured double bond at the C3 position, symmetrically positioned between two methyl ester groups. This arrangement imparts a unique electronic character to the double bond, differentiating it from simple alkenes. While not directly conjugated to the carbonyls, the electron-withdrawing nature of the ester groups influences the electron density of the C=C bond, making it susceptible to a range of chemical transformations. This guide will explore the synthetic utility of this double bond, providing a foundation for its application in the synthesis of novel chemical entities.

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic routes. One notable method involves the oxidative carbonylation of 1,3-butadiene in the presence of methanol, palladium(II) chloride, copper(II) chloride, and lithium chloride. This process yields a mixture of cis and trans isomers, with the trans isomer being the major product.[4]

An alternative and highly versatile approach to α,β-unsaturated esters is the Wittig reaction, which allows for the stereoselective formation of the double bond.[5][6] This method involves the reaction of an aldehyde with a phosphorus ylide. While a specific protocol for this compound via this route is not extensively documented, a general strategy would involve the reaction of a suitable C4 dialdehyde with two equivalents of a methyl-substituted phosphorus ylide.

A generalized synthetic approach adapted from the synthesis of similar muconic acid esters involves the esterification of trans-3-hexenedioic acid.[7]

Conceptual Synthetic Workflow:

Caption: Oxidative carbonylation route to this compound.

Spectroscopic Characterization

The structural elucidation of this compound and its reaction products relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound in CDCl₃ typically shows characteristic signals for the olefinic protons around δ 5.70 ppm. The methylene protons adjacent to the double bond appear around δ 3.11 ppm, and the methyl ester protons present as a sharp singlet at approximately δ 3.69 ppm.[8]

-

¹³C NMR: The carbon NMR spectrum displays signals for the carbonyl carbons around 172 ppm, the olefinic carbons in the region of 125-130 ppm, the methylene carbons at approximately 35 ppm, and the methoxy carbons around 52 ppm.[9]

Infrared (IR) Spectroscopy

The IR spectrum is characterized by a strong absorption band for the C=O stretching of the ester groups, typically around 1730-1740 cm⁻¹. The C=C stretching vibration of the trans-disubstituted double bond is observed in the region of 1650-1670 cm⁻¹, and the C-O stretching of the ester appears between 1150 and 1250 cm⁻¹.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. For this compound, the molecular ion peak (M⁺) would be observed at m/z 172.[9]

Table 1: Key Spectroscopic Data for this compound

| Technique | Key Signals / Bands | Reference |

| ¹H NMR (CDCl₃) | δ 5.70 (m, 2H, -CH=CH-), 3.69 (s, 6H, -OCH₃), 3.11 (d, 4H, -CH₂-) | [8] |

| ¹³C NMR | ~172 (C=O), ~128 (-CH=CH-), ~52 (-OCH₃), ~35 (-CH₂-) | [9] |

| IR | ~1735 cm⁻¹ (C=O stretch), ~1660 cm⁻¹ (C=C stretch), ~1200 cm⁻¹ (C-O stretch) | [9] |

| Mass Spec | m/z 172 (M⁺) | [9] |

Reactivity of the Carbon-Carbon Double Bond

The double bond in this compound is the focal point of its reactivity, susceptible to both electrophilic and nucleophilic attack.

Catalytic Hydrogenation: Saturation of the Double Bond

Catalytic hydrogenation provides a direct route to the saturated analogue, Dimethyl Adipate. This reduction is typically achieved using molecular hydrogen in the presence of a heterogeneous metal catalyst.[10]

Mechanism: The reaction occurs on the surface of the metal catalyst. Molecular hydrogen is adsorbed onto the catalyst surface and dissociates into hydrogen atoms. The alkene also coordinates to the catalyst surface, weakening the π-bond. Stepwise addition of two hydrogen atoms to the same face of the double bond results in syn-addition, yielding the saturated alkane.[11][12][13]

Caption: General mechanism of catalytic hydrogenation.

Experimental Protocol (Adapted for this compound):

-

Catalyst Preparation: In a suitable pressure vessel, add this compound (1.0 eq) and a suitable solvent such as methanol or ethyl acetate.

-

Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-5 atm) and stir the reaction mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Work-up: Carefully vent the hydrogen pressure. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to afford Dimethyl Adipate.

Electrophilic Addition: Halogenation

The double bond of this compound can undergo electrophilic addition with halogens such as bromine (Br₂) or chlorine (Cl₂).

Mechanism: The reaction proceeds through a cyclic halonium ion intermediate. The π-bond of the alkene attacks the electrophilic halogen, displacing a halide ion and forming a three-membered ring. The resulting halide ion then attacks one of the carbons of the halonium ion from the backside (anti-addition), leading to the formation of a vicinal dihalide.[6][14][15][16]

Caption: Mechanism of bromine addition to the double bond.

Experimental Protocol (Adapted for this compound):

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable inert solvent like dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) in a round-bottom flask protected from light.

-

Cooling: Cool the solution in an ice bath to 0 °C.

-

Bromine Addition: Slowly add a solution of bromine (1.0 eq) in the same solvent dropwise with stirring. The characteristic red-brown color of bromine should disappear upon reaction.

-

Reaction Completion: Continue stirring at 0 °C for a short period after the addition is complete.

-

Work-up: If necessary, wash the reaction mixture with a solution of sodium thiosulfate to remove any unreacted bromine, followed by water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dibromo product. Further purification can be achieved by recrystallization or column chromatography.

Electrophilic Addition: Epoxidation

Epoxidation of the double bond yields the corresponding oxirane, Dimethyl trans-2,3-epoxyadipate. This transformation is commonly achieved using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely used reagent.[11][17][18]

Mechanism: The epoxidation with peroxy acids is a concerted reaction where the oxygen atom is transferred to the double bond in a single step through a "butterfly" transition state. This results in a syn-addition of the oxygen atom to the double bond.[19][20][21]

Caption: Concerted mechanism of epoxidation with a peroxy acid.

Experimental Protocol (Adapted for this compound):

-

Dissolution: Dissolve this compound (1.0 eq) in an inert solvent such as dichloromethane (CH₂Cl₂) in a round-bottom flask.

-

Reagent Addition: Add a solution of m-CPBA (1.1-1.5 eq) in dichloromethane portion-wise or dropwise at room temperature or 0 °C, depending on the reactivity.

-

Monitoring: Monitor the reaction by TLC for the disappearance of the starting material. The byproduct, m-chlorobenzoic acid, may precipitate out of the solution.

-

Work-up: Upon completion, filter off the precipitated acid. Wash the filtrate with a saturated solution of sodium bicarbonate to remove any remaining acid, followed by water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude epoxide. Purification can be performed by column chromatography.

Nucleophilic Conjugate Addition: Aza-Michael Reaction

The double bond of this compound, being electron-deficient in nature, is susceptible to nucleophilic attack in a conjugate or Michael-type addition. The aza-Michael reaction, involving the addition of an amine nucleophile, is a powerful tool for C-N bond formation.[3][10][21][22][23]

Mechanism: The reaction is typically base-catalyzed. The amine nucleophile attacks the β-carbon of the α,β-unsaturated system, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of the enolate at the α-carbon yields the β-amino ester product.

Caption: General mechanism of the aza-Michael addition.

Experimental Protocol (Adapted for this compound):

-

Reactant Mixture: In a round-bottom flask, combine this compound (1.0 eq) and the desired amine (1.0-1.2 eq) in a suitable solvent (e.g., methanol, ethanol, or aprotic solvents like THF or acetonitrile).

-

Catalyst (Optional): For less reactive amines, a catalytic amount of a base (e.g., triethylamine, DBU) or a Lewis acid can be added.

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating, monitoring the progress by TLC or GC-MS.

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

-

Isolation and Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired β-amino diester.

Conclusion

The double bond in this compound serves as a versatile platform for a variety of important organic transformations. Its reactivity towards hydrogenation, electrophilic additions, and nucleophilic conjugate additions allows for the synthesis of a diverse array of functionalized molecules. The protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the synthetic potential of this valuable building block. The ability to selectively functionalize this symmetrical diester opens up numerous possibilities for the development of novel pharmaceuticals, agrochemicals, and materials with tailored properties.

References

- 1. 3,4-Diethyl-3-hexene [webbook.nist.gov]

- 2. ehu.eus [ehu.eus]

- 3. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Muconic acid esters as bio-based acrylate mimics - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. FI20185119A1 - Synthesis and purification of muconic acid ester from aldaric acid esters - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. Diethyl trans-3-Hexenedioate | 57042-08-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. spectrabase.com [spectrabase.com]

- 10. Uncatalysed intermolecular aza-Michael reactions [comptes-rendus.academie-sciences.fr]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Diethyl trans-3-Hexenedioate | 57042-08-7 | Benchchem [benchchem.com]

- 15. w3pharm.u-shizuoka-ken.ac.jp [w3pharm.u-shizuoka-ken.ac.jp]

- 16. Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. osti.gov [osti.gov]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. m.youtube.com [m.youtube.com]

- 20. Peroxy acid epoxidation of acyclic allylic alcohols. Competition between s-trans and s-cis peroxy acid conformers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. tcichemicals.com [tcichemicals.com]

- 23. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]

A Technical Guide to Dimethyl trans-3-Hexenedioate for the Synthesis of Advanced Unsaturated Polyesters

For Researchers, Scientists, and Drug Development Professionals

Abstract

Unsaturated polyester (UPE) resins are a cornerstone of the polymer industry, valued for their versatility in applications ranging from automotive components to construction materials.[1] The growing demand for sustainable and high-performance polymers has spurred research into novel, bio-based monomers that can offer unique properties and reduce environmental impact.[1][2] This guide introduces Dimethyl trans-3-Hexenedioate (DMtH), a promising monomer for the formulation of next-generation UPEs. We will provide an in-depth exploration of DMtH, covering its synthesis, chemical properties, and its application in the creation of unsaturated polyesters through melt polycondensation. This document serves as a comprehensive technical resource, offering detailed experimental protocols, characterization methodologies, and an analysis of the structure-property relationships that distinguish DMtH-based polyesters.

The Monomer: this compound (DMtH)

This compound is an unsaturated aliphatic diester that holds potential as a building block for advanced polymers.[3] Its linear six-carbon backbone is centrally functionalized with a trans-configured double bond, which is a key structural feature for subsequent cross-linking reactions in thermoset applications.

Chemical and Physical Properties

A thorough understanding of the monomer's properties is critical for its effective use in polymerization. The key characteristics of DMtH are summarized below.[4][5]

| Property | Value |

| CAS Number | 25126-93-6 |

| Molecular Formula | C₈H₁₂O₄ |

| Molecular Weight | 172.18 g/mol |

| Appearance | White or colorless to light yellow powder, lump, or clear liquid |

| Purity | >98.0% (GC) |

| Synonyms | trans-3-Hexenedioic Acid Dimethyl Ester |

Synthesis of this compound

DMtH can be synthesized from its corresponding diacid, trans-3-hexenedioic acid, through Fischer esterification. This process typically involves reacting the diacid with an excess of methanol under acidic catalysis. A potential pathway for producing the diacid precursor is from bio-renewable sources like muconic acid, which can be derived from the fermentation of sugars.[6]

Experimental Protocol: Synthesis of DMtH

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine trans-3-hexenedioic acid (1 equivalent) and methanol (10-20 equivalents).

-

Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (0.01-0.05 equivalents).

-

Reaction: Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After cooling to room temperature, neutralize the catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Extraction: Remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent to yield the crude product. Purify the crude DMtH by vacuum distillation or column chromatography.

Diagram: Synthesis Workflow of DMtH

Caption: Workflow for the synthesis of this compound.

Synthesis of Unsaturated Polyesters from DMtH

The creation of unsaturated polyesters from DMtH is typically achieved through melt polycondensation, a robust and widely used industrial process.[7][8] This method involves the transesterification of DMtH with a suitable diol at elevated temperatures, eliminating methanol as a byproduct.

Principles of Polymerization

The reaction involves DMtH, one or more diols (e.g., 1,2-propylene glycol, ethylene glycol), and often a saturated diacid or anhydride (e.g., phthalic anhydride) to modify the polymer's properties. The unsaturation provided by DMtH is preserved in the polyester backbone, allowing for subsequent curing.

Experimental Protocol: Melt Polycondensation

-

Reactor Charging: Charge the reactor with DMtH, the chosen diol(s) (e.g., 1,2-propylene glycol in a 1:1.1 molar ratio to the diester), and any modifying diacids. Add a transesterification catalyst, such as titanium(IV) butoxide or antimony trioxide (0.05-0.1% by weight).[9]

-

Inert Atmosphere: Purge the reactor with an inert gas like nitrogen to prevent oxidation of the double bonds at high temperatures.

-

First Stage (Esterification): Heat the mixture to 175-200°C under a gentle nitrogen flow.[9] Methanol will begin to distill off. Monitor the reaction temperature and the amount of distillate collected. This stage typically lasts for several hours.

-

Second Stage (Polycondensation): Once the initial methanol evolution subsides, gradually reduce the pressure (to <1 mmHg) and increase the temperature to 200-220°C. This vacuum stage is crucial for removing the final traces of methanol and driving the polymerization to achieve a high molecular weight.

-

Monitoring: The reaction progress can be monitored by measuring the acid number of the resin or by observing the viscosity of the melt. The reaction is considered complete when the desired acid number or viscosity is reached.

-

Discharge and Formulation: Cool the reactor to around 150°C and discharge the molten polyester. The resulting UPE can then be dissolved in a reactive diluent, such as styrene, to produce the final resin.[10]

Diagram: Melt Polycondensation Workflow

Caption: General workflow for UPE synthesis via melt polycondensation.

Characterization and Properties of DMtH-based Polyesters

The properties of the resulting unsaturated polyesters are highly dependent on their molecular structure and weight. A suite of analytical techniques is employed to fully characterize these polymers.[11][12]

Structural Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the polyester structure, verifying the incorporation of the DMtH monomer, and determining the extent of maleate-to-fumarate isomerization if maleic anhydride is used as a co-monomer.[12]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups in the polyester, such as the ester carbonyl (C=O) stretching vibrations and the C=C double bond stretches.

Thermal and Mechanical Properties

The introduction of DMtH into the polyester backbone is expected to influence its thermal and mechanical performance.

| Property | Analytical Technique | Expected Influence of DMtH |

| Glass Transition Temperature (Tg) | Differential Scanning Calorimetry (DSC) | The linear and flexible nature of the hexenedioate unit may lead to a lower Tg compared to aromatic-based UPEs, potentially improving toughness. |

| Thermal Stability | Thermogravimetric Analysis (TGA) | Aliphatic polyesters generally exhibit lower thermal stability than their aromatic counterparts. TGA will determine the onset of degradation.[7] |

| Mechanical Strength | Tensile Testing (of cured resin) | The trans configuration of the double bond may allow for more efficient cross-linking, potentially leading to higher strength and stiffness in the cured thermoset compared to cis isomers. |

Potential Advantages and Applications

The use of DMtH as a monomer offers several potential advantages:

-